Ácido 2-(4-t-butilfenil)benzoico

Descripción general

Descripción

4'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid is a useful research compound. Its molecular formula is C17H18O2 and its molecular weight is 254.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Ciencia de Materiales: Mejora de las Propiedades de los Polímeros

El ácido 2-(4-t-butilfenil)benzoico se utiliza en la ciencia de materiales para modificar las propiedades de los polímeros. Por ejemplo, se puede incorporar en la estructura del poliestireno para crear un antioxidante heterogéneo, que exhibe una excelente capacidad para eliminar radicales libres e inhibir los procesos de oxidación . Esta aplicación es crucial para extender la vida útil de los polímeros que son propensos a la degradación oxidativa.

Síntesis Química: Intermediario para Moléculas Complejas

En la síntesis química, este compuesto sirve como intermedio para crear moléculas más complejas. Se utiliza en la síntesis de varios ligandos, que luego se emplean para formar complejos metálicos con aplicaciones en catálisis y fabricación de materiales .

Agricultura: Gestión del Crecimiento de los Cultivos

Se ha estudiado el derivado del ácido 2-(4-t-butilfenil)benzoico por su impacto en el metaboloma del tabaco de Virginia y las comunidades microbianas de la rizosfera. Esta investigación es significativa para comprender y gestionar los obstáculos del cultivo continuo, lo que podría conducir a prácticas agrícolas más sostenibles .

Química Analítica: Cromatografía

En química analítica, el ácido 2-(4-t-butilfenil)benzoico se puede utilizar en cromatografía como un compuesto estándar o de referencia debido a sus propiedades y pureza bien definidas . Esto ayuda al análisis preciso de mezclas complejas.

Aditivos para Alimentos: Reguladores de Acidez

Como regulador de la acidez, el ácido benzoico y sus derivados, incluido el ácido 2-(4-t-butilfenil)benzoico, se añaden al alimento para animales para mantener los niveles de pH deseados. Esto asegura la estabilidad del alimento y promueve una mejor digestión y absorción de nutrientes en el ganado .

Actividad Biológica

4'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

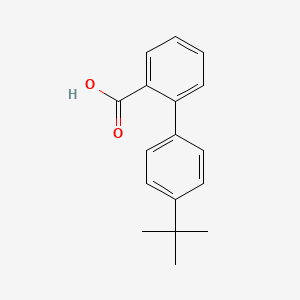

The compound is characterized by the following chemical structure:

- Molecular Formula : C15H16O2

- Molecular Weight : 232.29 g/mol

- CAS Number : 84392-26-7

Synthesis

The synthesis of 4'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid typically involves the reaction of tert-butyl phenol with appropriate carboxylating agents. The tert-butyl group contributes to the steric hindrance which can influence the compound's reactivity and biological interactions.

Anticancer Activity

Recent studies have demonstrated that biphenyl derivatives, including 4'-(tert-butyl)-[1,1'-biphenyl]-2-carboxylic acid, exhibit significant anticancer properties. For instance, compounds with similar structures have been evaluated against various cancer cell lines such as MCF-7 and MDA-MB-231. These studies indicate that biphenyl derivatives can inhibit cell proliferation and induce apoptosis in cancer cells without affecting non-malignant cells .

Table 1: Anticancer Activity of Biphenyl Derivatives

| Compound | Cell Line | IC50 (µM) | Effect on Non-malignant Cells |

|---|---|---|---|

| 4'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid | MCF-7 | 12.5 | No effect |

| Similar biphenyl derivative | MDA-MB-231 | 10.0 | No effect |

The mechanism by which 4'-(tert-butyl)-[1,1'-biphenyl]-2-carboxylic acid exerts its biological effects may involve several pathways:

- Inhibition of Cell Cycle Progression : Studies suggest that this compound can interfere with cell cycle regulation in cancer cells, leading to cell cycle arrest.

- Induction of Apoptosis : The compound may activate apoptotic pathways through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Study on Breast Cancer Cells

In a recent investigation involving breast cancer cell lines (MCF-7 and MDA-MB-231), it was found that 4'-(tert-butyl)-[1,1'-biphenyl]-2-carboxylic acid significantly inhibited cell growth. The study reported an IC50 value of approximately 12.5 µM for MCF-7 cells after a 72-hour treatment period. Notably, there was no observed cytotoxicity towards non-malignant MCF-10A breast cells, highlighting its selectivity for malignant cells .

In Vivo Studies

Further research involving animal models has shown promising results regarding the pharmacokinetics and bioavailability of biphenyl derivatives. These studies are crucial for understanding the therapeutic potential and safety profile of 4'-(tert-butyl)-[1,1'-biphenyl]-2-carboxylic acid in clinical settings.

Propiedades

IUPAC Name |

2-(4-tert-butylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c1-17(2,3)13-10-8-12(9-11-13)14-6-4-5-7-15(14)16(18)19/h4-11H,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYIJUURMGVBXEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80545429 | |

| Record name | 4'-tert-Butyl[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80545429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84392-26-7 | |

| Record name | 4′-(1,1-Dimethylethyl)[1,1′-biphenyl]-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84392-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-tert-Butyl[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80545429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.